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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethyl)benzonitrile

Cat. No.: B072685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-
(trifluoromethyl)benzonitrile (CAS No: 1483-55-2). Due to the limited availability of

experimentally recorded spectra in public databases, this document focuses on predicted data

derived from foundational spectroscopic principles and analysis of structurally similar

compounds. It serves as a valuable resource for the identification and characterization of this

important fluorinated building block in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectral data for 2-Bromo-5-
(trifluoromethyl)benzonitrile. These values are calculated based on established

spectroscopic rules and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.9-8.1 d ~8.4
Aromatic H (position

3)

~7.8-8.0 dd ~8.4, ~1.5
Aromatic H (position

4)

~7.7-7.9 d ~1.5
Aromatic H (position

6)

Note: The predicted chemical shifts and coupling constants are estimates. The actual spectrum

may show slight variations. The aromatic protons form a complex splitting pattern due to their

coupling relationships.

Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~138 Aromatic C-H

~135 Aromatic C-H

~132 Aromatic C-H

~131 (q, J ≈ 33 Hz) Aromatic C-CF₃

~122 (q, J ≈ 272 Hz) -CF₃

~118 Aromatic C-Br

~116 -C≡N

~112 Aromatic C-CN

Note: The chemical shifts are estimates. The carbon attached to the CF₃ group and the CF₃

carbon itself will appear as quartets due to coupling with the fluorine atoms.
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Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration

~2230 Strong, Sharp C≡N stretch

~1600, ~1480 Medium-Weak C=C aromatic ring stretch

~1320 Strong C-F stretch (asymmetric)

~1140 Strong C-F stretch (symmetric)

~1070 Medium C-Br stretch

~800-900 Strong C-H out-of-plane bend

Note: These are characteristic absorption ranges for the functional groups present in the

molecule.

Table 4: Expected Mass Spectrometry (MS) Data
m/z Value Interpretation

251/249

Molecular ion peak [M]⁺, showing the

characteristic ~1:1 isotopic pattern of bromine

(⁷⁹Br/⁸¹Br).[1]

222/220 [M-CN]⁺

170 [M-Br]⁺

142 [M-Br-CN]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting ions and

neutral fragments.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic

compounds like 2-Bromo-5-(trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum,

followed by the ¹³C NMR spectrum. Additional experiments like DEPT-135 can be performed

to aid in the assignment of carbon signals.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a

volatile organic solvent (e.g., dichloromethane or acetone).[2]

Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound on the plate.[2]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.[2]

Background Correction: A background spectrum of the clean, empty salt plate should be

recorded and subtracted from the sample spectrum to remove atmospheric and instrumental

interferences.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3] Further

dilution may be necessary depending on the instrument's sensitivity.

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a

common ionization technique for small organic molecules, which involves bombarding the

vaporized sample with high-energy electrons to form a radical cation (molecular ion).[3]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions versus their m/z ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.

Workflow for Structural Elucidation of an Organic Compound
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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